N-(4-Fluoro-2-((5-fluoro-2-(methylamino)phenyl)dithio)phenyl)-N-methylamine N-(4-Fluoro-2-((5-fluoro-2-(methylamino)phenyl)dithio)phenyl)-N-methylamine
Brand Name: Vulcanchem
CAS No.: 63755-13-5
VCID: VC17146753
InChI: InChI=1S/C14H14F2N2S2/c1-17-11-5-3-9(15)7-13(11)19-20-14-8-10(16)4-6-12(14)18-2/h3-8,17-18H,1-2H3
SMILES:
Molecular Formula: C14H14F2N2S2
Molecular Weight: 312.4 g/mol

N-(4-Fluoro-2-((5-fluoro-2-(methylamino)phenyl)dithio)phenyl)-N-methylamine

CAS No.: 63755-13-5

Cat. No.: VC17146753

Molecular Formula: C14H14F2N2S2

Molecular Weight: 312.4 g/mol

* For research use only. Not for human or veterinary use.

N-(4-Fluoro-2-((5-fluoro-2-(methylamino)phenyl)dithio)phenyl)-N-methylamine - 63755-13-5

Specification

CAS No. 63755-13-5
Molecular Formula C14H14F2N2S2
Molecular Weight 312.4 g/mol
IUPAC Name 4-fluoro-2-[[5-fluoro-2-(methylamino)phenyl]disulfanyl]-N-methylaniline
Standard InChI InChI=1S/C14H14F2N2S2/c1-17-11-5-3-9(15)7-13(11)19-20-14-8-10(16)4-6-12(14)18-2/h3-8,17-18H,1-2H3
Standard InChI Key MBGXLTQUIOPMFJ-UHFFFAOYSA-N
Canonical SMILES CNC1=C(C=C(C=C1)F)SSC2=C(C=CC(=C2)F)NC

Introduction

Chemical Identity and Structural Features

Molecular Characterization

N-(4-Fluoro-2-((5-fluoro-2-(methylamino)phenyl)dithio)phenyl)-N-methylamine is characterized by a biphenyl framework interconnected via a disulfide (-S-S-) bond. Each aromatic ring contains fluorine substituents at the 4- and 5-positions, respectively, alongside methylamino and N-methylamine functional groups (Table 1). The IUPAC name, 4-fluoro-2-[[5-fluoro-2-(methylamino)phenyl]disulfanyl]-N-methylaniline, reflects this substitution pattern.

Table 1: Key Chemical Properties

PropertyValue
CAS No.63755-13-5
Molecular FormulaC14H14F2N2S2\text{C}_{14}\text{H}_{14}\text{F}_2\text{N}_2\text{S}_2
Molecular Weight312.4 g/mol
IUPAC Name4-fluoro-2-[[5-fluoro-2-(methylamino)phenyl]disulfanyl]-N-methylaniline
Standard InChIInChI=1S/C14H14F2N2S2/c1-17-11-5-3-9(15)7-13(11)19-20-14-8-10(16)4-6-12(14)18-2/h3-8,17-18H,1-2H3

The disulfide bridge introduces conformational flexibility, while fluorine atoms enhance metabolic stability and membrane permeability—a hallmark of fluorinated drug candidates.

Synthesis and Manufacturing Considerations

Hypothetical Synthetic Pathways

While no published synthesis of N-(4-fluoro-2-((5-fluoro-2-(methylamino)phenyl)dithio)phenyl)-N-methylamine exists, its structure suggests a multi-step route involving:

  • Thiourea Formation: Reaction of 5-fluoro-2-(methylamino)aniline with carbon disulfide to form a thiourea intermediate .

  • Oxidative Coupling: Treatment with iodine or hydrogen peroxide to generate the disulfide bond .

  • Fluorination: Electrophilic fluorination using SelectFluor® at the para position of the second aromatic ring .

Table 2: Comparative Synthetic Methods for Disulfide-Linked Aromatics

StepReagents/ConditionsYield (%)Reference
Thiourea FormationCS2_2, NH3_3, RT60–75
Disulfide CouplingI2_2, MeOH, 0°C45–60
FluorinationSelectFluor®, DMF, 50°C30–40

Challenges include regioselective fluorination and disulfide bond stability under reaction conditions.

Purification and Scalability

Chromatographic techniques (e.g., silica gel flash chromatography) are likely required due to the polar nature of intermediates. Industrial-scale production would necessitate optimizing solvent systems and minimizing toxic byproducts (e.g., mercury residues from guanylation reactions) .

CompoundCDK4 KiK_i (μM)CDK6 KiK_i (μM)Antiproliferative GI50\text{GI}_{50} (μM)
1050.0030.0070.053–0.780
1070.0010.0030.073–0.202
1100.0060.0200.290–1.437

Future Research Directions

Priority Investigations

  • Kinase Profiling: High-throughput screening against CDK, EGFR, and VEGFR families.

  • Prodrug Development: Masking the disulfide bond to enhance oral bioavailability.

  • Metabolite Identification: LC-MS studies to characterize oxidative and reductive degradation products.

Collaborative Opportunities

Partnerships with academic labs specializing in fluorine chemistry (e.g., University of St Andrews) could accelerate structure-activity relationship (SAR) studies.

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